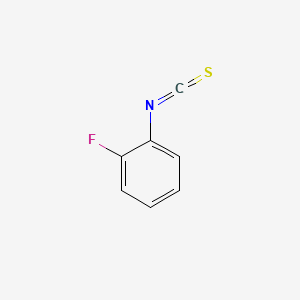

2-Fluorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129257. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGDRIUTLPDSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068153 | |

| Record name | o-Fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38985-64-7 | |

| Record name | 2-Fluorophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038985647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorophenyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-fluorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluorophenyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHW4HDJ46T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 38985-64-7 Molecular Formula: C₇H₄FNS Synonyms: o-Fluorophenyl isothiocyanate, Benzene, 1-fluoro-2-isothiocyanato-

This technical guide provides an in-depth overview of 2-Fluorophenyl isothiocyanate, a versatile chemical intermediate with significant applications in pharmaceutical development, agricultural chemistry, and biochemical research.[1] This document details its chemical and physical properties, synthesis methodologies, reactivity, and key applications, presenting data in a structured format for ease of reference.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[2] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Unit | Source |

| Molecular Weight | 153.18 | g/mol | [3][4][5] |

| Density | 1.248 | g/mL at 25 °C | |

| Boiling Point | 104 | °C at 8 mmHg | [2] |

| Normal Boiling Point (Tboil) | 339.00 | K | [3] |

| Flash Point | 97 | °C (closed cup) | |

| Refractive Index (n20/D) | 1.6254 | ||

| LogP (Octanol/Water Partition Coeff.) | 2.560 | [3] | |

| Water Solubility (log10WS) | -2.72 | mol/L | [3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

Synthesis and Manufacturing

The synthesis of this compound, like other isothiocyanates, can be achieved through several methods, primarily starting from the corresponding primary amine, 2-fluoroaniline (B146934).[6] Two common industrial and laboratory-scale methods are the triphosgene-mediated synthesis and reactions involving carbon disulfide.[7]

General Synthesis Workflow

The most prevalent synthetic routes involve the conversion of the primary amine (2-fluoroaniline) into a reactive intermediate, which is then transformed into the isothiocyanate.

Caption: General workflow for synthesizing this compound from 2-fluoroaniline.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are generalized protocols based on established methods for isothiocyanate synthesis.

1. Synthesis via Dithiocarbamate Salt Intermediate (using Carbon Disulfide)

This is a widely used method due to its avoidance of highly toxic reagents like thiophosgene.[7][8]

-

Step 1: Formation of Dithiocarbamate Salt: 2-fluoroaniline is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine (B128534) or aqueous potassium carbonate) to form an in-situ dithiocarbamate salt.[7][9]

-

Step 2: Desulfurylation: The intermediate salt is then treated with a desulfurylating agent. A variety of reagents can be used, including cyanuric chloride (TCT), tosyl chloride, or ethyl chloroformate, to induce elimination and form the final isothiocyanate product.[7][8][9] The reaction is typically performed at low temperatures (e.g., 0 °C) to control reactivity.[9]

-

Work-up and Purification: The reaction mixture is then worked up, often involving extraction with an organic solvent and subsequent purification by distillation or chromatography to yield pure this compound.

2. Triphosgene-Mediated Synthesis

This method is often preferred for laboratory-scale preparations as it uses triphosgene, a solid and safer alternative to gaseous phosgene.

-

Reaction Setup: 2-fluoroaniline is dissolved in an anhydrous solvent under an inert atmosphere.

-

Reagent Addition: Triphosgene is added to the solution, typically under mild conditions.

-

Reaction Progression: The reaction proceeds to form the isothiocyanate. Strict anhydrous conditions are critical to prevent the formation of byproducts due to the moisture sensitivity of the reagents and intermediates.

-

Isolation: The product is isolated through standard work-up and purification techniques.

Reactivity and Chemical Behavior

The isothiocyanate functional group (-N=C=S) is an electrophilic moiety, making this compound reactive towards nucleophiles. Its most significant reaction is with primary and secondary amines to form substituted thiourea (B124793) derivatives.[10][11] This reactivity is fundamental to its application in medicinal chemistry and materials science.[1][2]

References

- 1. Andrews University - Virtual tour [andrews.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (CAS 38985-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. fishersci.ie [fishersci.ie]

- 5. This compound | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]

- 11. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

2-Fluorophenyl isothiocyanate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluorophenyl isothiocyanate, a key building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support its application in the laboratory and beyond.

Core Physical and Chemical Properties

This compound is a halogenated organic compound that serves as a versatile reagent in the synthesis of various biologically active molecules. Its physical state is a liquid, appearing as a clear colorless to yellow or orange substance.[1]

| Property | Value | Source |

| CAS Number | 38985-64-7 | [2][3][4][5] |

| Molecular Formula | C7H4FNS | [3] |

| Molecular Weight | 153.18 g/mol | [2][3][4] |

| InChI Key | OAGDRIUTLPDSMJ-UHFFFAOYSA-N | [2] |

| SMILES String | Fc1ccccc1N=C=S | [2] |

| EC Number | 254-237-1 | [2][5] |

| MDL Number | MFCD00004800 | [2] |

| Property | Value | Source |

| Physical Form | Liquid | [1][2] |

| Appearance | Clear colorless to yellow or orange | [1] |

| Density | 1.248 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.6254 | [2] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [2] |

| Assay | ≥96.0% (GC), 98% | [1][2] |

| Identification | Conforms (FTIR) | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for common laboratory-scale and industrial-scale preparations.

This method is favored for laboratory-scale synthesis as it avoids the direct handling of highly toxic phosgene (B1210022) gas.[6] It involves the reaction of 2-fluoroaniline (B146934) with triphosgene (B27547).

Materials:

-

2-fluoroaniline

-

Triphosgene

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or other suitable base

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Ar), dissolve 2-fluoroaniline in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of triphosgene in anhydrous DCM.

-

Slowly add the triphosgene solution to the stirred 2-fluoroaniline solution via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, slowly add triethylamine to the reaction mixture to act as a base.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically filtered to remove any precipitated salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Note: This reaction must be performed in a well-ventilated fume hood due to the hazardous nature of the reagents.

This method is often used for larger-scale industrial production and involves the thermal decomposition of azomethines in the presence of isocyanate precursors.[6]

Materials:

-

2-fluoroaniline

-

An appropriate aldehyde or ketone to form the azomethine (Schiff base)

-

Isocyanate precursor

-

High-temperature reaction vessel

-

Distillation apparatus

Procedure:

-

Synthesize the azomethine (Schiff base) by reacting 2-fluoroaniline with an appropriate aldehyde or ketone, typically with removal of water.

-

In a high-temperature reactor, the purified azomethine is heated in the presence of an isocyanate precursor.

-

The thermal decomposition and interchange reaction occur at elevated temperatures to form this compound.

-

The product is isolated from the reaction mixture, typically by distillation under reduced pressure.

Note: This method requires specialized high-temperature equipment and careful control of byproducts.[6]

Chemical Reactivity and Applications

The isothiocyanate functional group (-N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. This reactivity is the basis for its primary application in the synthesis of thiourea (B124793) derivatives.

A common application is the synthesis of acylthiosemicarbazides.

This compound readily reacts with primary amines to form N,N'-disubstituted thioureas. This reaction is fundamental to its use as a building block in medicinal chemistry for creating molecules with potential biological activity.

Caption: Reaction of this compound with a primary amine.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the laboratory synthesis of this compound from 2-fluoroaniline.

Caption: Laboratory synthesis workflow for this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 |

Hazard Statements:

Precautionary Statements: Users should adhere to the precautionary statements outlined in the safety data sheet (SDS), including wearing appropriate personal protective equipment (PPE) such as faceshields, gloves, and goggles.[2] All handling should be conducted in a well-ventilated area or fume hood.

Storage: Store in a combustible, corrosive hazardous materials area.[2] The material is moisture-sensitive.[8]

Conclusion

This compound is a valuable reagent in organic and medicinal chemistry, primarily utilized for its ability to form thiourea derivatives. This guide provides essential physical, chemical, and safety data to enable its effective and safe use in a research and development setting. The detailed experimental protocols and visualized reaction pathways offer a practical resource for scientists engaged in synthetic chemistry.

References

- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 异硫氰酸(2-氟苯)酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. SDS of this compound, Safety Data Sheets, CAS 38985-64-7 - chemBlink [ww.chemblink.com]

- 4. CAS 38985-64-7 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 2-Fluorophenyl Isothiocyanate from 2-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Fluorophenyl isothiocyanate from 2-fluoroaniline (B146934). Isothiocyanates are crucial intermediates in the synthesis of a wide range of biologically active compounds, and understanding their preparation is vital for researchers in medicinal chemistry and drug development. This document details the most common and effective methods, including reaction mechanisms, detailed experimental protocols, and a summary of quantitative data.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the final compounds. The isothiocyanate functional group is highly reactive and serves as a versatile handle for the introduction of sulfur-containing moieties. The synthesis of this compound from 2-fluoroaniline is typically achieved through two main pathways: the use of thiophosgene (B130339) or the reaction with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which is then decomposed.

Synthetic Methodologies

There are two principal methods for the synthesis of this compound from 2-fluoroaniline, each with its own advantages and disadvantages in terms of safety, yield, and scalability.

The Thiophosgene Method

The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and often high-yielding method for the synthesis of isothiocyanates.[1] The reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to afford the isothiocyanate.

Reaction Mechanism:

The mechanism involves the nucleophilic attack of the amino group of 2-fluoroaniline on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride.

Caption: Reaction pathway for the synthesis of this compound using thiophosgene.

Advantages:

-

Generally high yields.

-

Relatively short reaction times.

Disadvantages:

-

Thiophosgene is highly toxic, volatile, and corrosive, requiring specialized handling and safety precautions.[2]

The Carbon Disulfide Method

A widely used and safer alternative to the thiophosgene method involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt.[1] This intermediate is then decomposed to the isothiocyanate using a variety of reagents, such as heavy metal salts (e.g., lead nitrate), ethyl chloroformate, or tosyl chloride.[1][3] A common approach involves the in-situ generation of the dithiocarbamate followed by decomposition.

Reaction Mechanism:

The reaction begins with the nucleophilic addition of 2-fluoroaniline to carbon disulfide to form a dithiocarbamic acid, which is then deprotonated by a base to yield the dithiocarbamate salt. The subsequent decomposition of this salt, often facilitated by an electrophilic reagent, leads to the formation of the isothiocyanate.

Caption: General workflow for the carbon disulfide method.

Advantages:

-

Avoids the use of highly toxic thiophosgene.

-

Reagents are generally less hazardous and more readily available.

Disadvantages:

-

May involve multiple steps.

-

Yields can be variable depending on the decomposition agent used.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 2-fluoroaniline. These protocols are based on established methods for the synthesis of aryl isothiocyanates and have been adapted for this specific substrate.

Protocol for the Thiophosgene Method

Warning: This procedure must be carried out in a well-ventilated fume hood by personnel trained in handling highly toxic and corrosive reagents. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory.

Materials:

-

2-Fluoroaniline

-

Thiophosgene (CSCl₂)

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), or toluene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoroaniline (1 equivalent) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) to the stirred solution.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in the same anhydrous solvent via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol for the Carbon Disulfide Method (Adapted from Organic Syntheses)[3]

Materials:

-

2-Fluoroaniline

-

Carbon disulfide (CS₂)

-

Concentrated aqueous ammonia (B1221849) (NH₄OH) or triethylamine (Et₃N)

-

Lead nitrate (B79036) (Pb(NO₃)₂) or another desulfurizing agent (e.g., ethyl chloroformate)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath, add 2-fluoroaniline (1 equivalent) and concentrated aqueous ammonia (2.2 equivalents) or triethylamine (2.2 equivalents).

-

While stirring vigorously, slowly add carbon disulfide (1.2 equivalents).

-

Continue stirring in the cold bath for 1-2 hours. A precipitate of the ammonium (B1175870) dithiocarbamate salt should form.

-

To the stirred suspension of the dithiocarbamate salt, add a solution of lead nitrate (1.1 equivalents) in water. A black precipitate of lead sulfide (B99878) will form.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of aryl isothiocyanates. Specific data for the synthesis of this compound may vary depending on the exact reaction conditions and scale.

| Parameter | Thiophosgene Method | Carbon Disulfide Method | Reference |

| Typical Yield | 70-95% | 60-85% | [1] |

| Reaction Time | 2-6 hours | 4-12 hours | General observation |

| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature | General observation |

| Purification Method | Vacuum distillation or Column chromatography | Vacuum distillation | [3] |

Purification and Characterization

Purification:

The primary method for purifying this compound is vacuum distillation . Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. For smaller scale reactions or to achieve higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is also effective.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will show characteristic signals for the fluorinated aromatic ring and the isothiocyanate carbon.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the -N=C=S group is expected in the range of 2000-2200 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₇H₄FNS, M.W. 153.18 g/mol ) should be observed.

Safety Considerations

-

2-Fluoroaniline: Toxic and a suspected carcinogen. Handle with appropriate PPE.

-

Thiophosgene: Highly toxic, corrosive, and a lachrymator. All manipulations must be performed in a certified fume hood. Have a quenching solution (e.g., aqueous ammonia) readily available in case of spills.

-

Carbon Disulfide: Highly flammable and toxic. Work in a well-ventilated area away from ignition sources.

-

Lead Nitrate: Toxic and an oxidizer. Handle with care and dispose of waste appropriately.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Conclusion

The synthesis of this compound from 2-fluoroaniline can be effectively achieved by either the thiophosgene or the carbon disulfide method. The choice of method will depend on the available equipment, safety considerations, and the desired scale of the reaction. While the thiophosgene method often provides higher yields in a shorter time, the extreme toxicity of the reagent necessitates stringent safety protocols. The carbon disulfide method offers a safer alternative, though it may require more optimization to achieve high yields. Careful purification and characterization are essential to obtain a high-quality product for subsequent applications in research and development.

References

Spectroscopic Profile of 2-Fluorophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluorophenyl isothiocyanate (C₇H₄FNS), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₄FNS, and its calculated molecular weight is 153.18 g/mol .[1] The structural and electronic information encoded in its spectroscopic signatures are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by complex multiplets in the aromatic region, arising from the spin-spin coupling between the aromatic protons and the fluorine atom.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

| Data not available in search results | | | Aromatic Protons |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum displays distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

| Data not available in search results | Aromatic and Isothiocyanate Carbons |

¹⁹F NMR (Fluorine-19 NMR) Data

¹⁹F NMR is a sensitive technique for characterizing fluorinated organic compounds. The chemical shift of the fluorine atom in this compound provides insight into its electronic environment.

Table 3: ¹⁹F NMR Spectral Data of this compound

| Chemical Shift (δ) ppm |

|---|

| Data not available in search results |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a very strong and characteristic absorption band of the isothiocyanate (-N=C=S) functional group.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2100 | Strong, Sharp | Asymmetric stretch of -N=C=S |

| Further data not available in search results | | Aromatic C-H and C=C stretches, C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation. The mass spectrum is typically acquired using gas chromatography-mass spectrometry (GC-MS).

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 153 | Data not available | Molecular Ion [M]⁺ |

| Further data not available | | Fragment Ions |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: The spectrum is acquired using a fluorine-observe probe. Chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then applied, and the sample spectrum is collected. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C).

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is commonly used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range (e.g., m/z 40-400).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

This guide serves as a central repository for the fundamental spectroscopic data of this compound. For more detailed analyses or specific applications, consulting primary literature and spectral databases is recommended.

References

2-Fluorophenyl Isothiocyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Fluorophenyl isothiocyanate, covering its discovery and history, synthesis methodologies, and its role in biomedical research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction and Historical Context

The study of isothiocyanates, organic compounds containing the functional group -N=C=S, has a rich history spanning nearly a century, driven by their diverse biological activities and applications as versatile synthetic intermediates.[1] While the specific discovery of this compound is not extensively documented in historical records, its emergence is intrinsically linked to the broader exploration of aryl isothiocyanates. The development of various synthetic methods for this class of compounds has enabled the creation of a wide array of substituted analogs, including halogenated variants like this compound, to investigate their chemical properties and biological potential.

Isothiocyanates are naturally present in cruciferous vegetables as glucosinolates, which upon hydrolysis, release these bioactive compounds.[2] This natural origin has spurred significant interest in their chemopreventive and therapeutic properties.[2] Synthetic isothiocyanates, such as this compound, are crucial tools for researchers to systematically study structure-activity relationships and develop novel therapeutic agents.[3][4]

Physicochemical Properties

This compound is a liquid at room temperature with a distinct set of physical and chemical properties that are critical for its handling, storage, and application in synthesis. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNS | [5] |

| Molecular Weight | 153.18 g/mol | [5] |

| CAS Number | 38985-64-7 | [5] |

| Appearance | Liquid | |

| Density | 1.248 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6254 | |

| Flash Point | 97 °C (closed cup) | |

| Boiling Point | Not specified |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of aryl isothiocyanates, including this compound, has been achieved through various methods. The most common approaches involve the reaction of the corresponding primary amine with a thiocarbonylating agent. Two prominent methods are the triphosgene-mediated synthesis and the dithiocarbamate (B8719985) salt decomposition pathway.

Triphosgene-Mediated Synthesis

The use of triphosgene (B27547) as a less hazardous substitute for phosgene (B1210022) gas is a widely adopted method for the synthesis of isothiocyanates from primary amines.[6] This method is particularly favored for laboratory-scale preparations.[6]

Experimental Protocol:

-

Reaction Setup: A solution of 2-fluoroaniline (B146934) (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Base Addition: A non-nucleophilic base, typically triethylamine (B128534) (2.1 equivalents), is added to the solution.

-

Triphosgene Addition: The mixture is cooled to 0-5 °C, and triphosgene (0.36 equivalents) is added portion-wise, maintaining the temperature below 5 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 16 hours). The formation of triethylammonium (B8662869) chloride precipitate is observed.

-

Workup: The reaction is quenched with water. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation or column chromatography.

Caption: Workflow for Triphosgene-Mediated Synthesis.

Dithiocarbamate Salt Decomposition

Another classical and widely used method for the synthesis of isothiocyanates involves the formation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by decomposition to the isothiocyanate.[1]

Experimental Protocol:

-

Dithiocarbamate Salt Formation: 2-fluoroaniline is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide (B78521) or triethylamine) in a suitable solvent (e.g., water or an organic solvent) to form the corresponding dithiocarbamate salt.

-

Decomposition/Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent. Various reagents can be employed for this step, including ethyl chloroformate, lead nitrate, or tosyl chloride.[1] The reaction conditions (temperature and time) will vary depending on the chosen reagent.

-

Workup and Purification: Following the decomposition, a standard aqueous workup is performed to remove salts and other water-soluble byproducts. The crude product is then purified, typically by distillation or chromatography, to yield pure this compound.

Biological Activity and Signaling Pathways

Isothiocyanates as a class of compounds are well-recognized for their significant biological activities, particularly in the realm of cancer chemoprevention.[2] While specific studies on the biological effects of this compound are limited, the general mechanisms of action for aryl isothiocyanates provide a strong indication of its potential biological targets and signaling pathway modulation. Derivatives of this compound have been synthesized and evaluated for their anticancer activity.[7]

The Nrf2 Signaling Pathway

A primary mechanism by which isothiocyanates exert their chemopreventive effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as phase II enzymes.[2]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress and carcinogens.

Caption: Nrf2 Signaling Pathway Activation by Isothiocyanates.

The NF-κB Signaling Pathway

Chronic inflammation is a known driver of carcinogenesis. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[3][4] Many isothiocyanates have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[3][4]

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can interfere with this pathway at multiple points, including the inhibition of IκB kinase (IKK) activity, which is responsible for IκB phosphorylation.[3]

Induction of Apoptosis and Cell Cycle Arrest

In addition to their effects on detoxification and inflammation, isothiocyanates can directly induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9] These effects are often mediated through the modulation of various signaling pathways, including those involving caspases, Bcl-2 family proteins, and cyclin-dependent kinases (CDKs).[10][11] By promoting the elimination of damaged or malignant cells and halting their proliferation, isothiocyanates contribute to their overall anticancer activity.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

-

Synthesis of Bioactive Molecules: It is used as a key intermediate in the synthesis of various heterocyclic compounds, including thioureas and thiazole (B1198619) derivatives, some of which have been investigated for their anticancer properties.[7]

-

Probe for Biological Studies: The isothiocyanate group is reactive towards nucleophiles, such as the amine groups in proteins. This reactivity allows for its use in creating probes to study protein function and interactions.

-

Development of Novel Therapeutics: The fluorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships in the development of new drug candidates.[7]

Conclusion

This compound is a synthetic aryl isothiocyanate with significant potential in chemical synthesis and biomedical research. While its specific historical discovery is not well-defined, its synthesis is based on well-established methods for this class of compounds. The known biological activities of isothiocyanates, particularly their ability to modulate key signaling pathways such as Nrf2 and NF-κB, provide a strong rationale for the continued investigation of this compound and its derivatives as potential therapeutic agents. This technical guide serves as a foundational resource for researchers aiming to explore the synthesis and applications of this versatile chemical entity.

References

- 1. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by phenethyl isothiocyanate in cells overexpressing Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Safety and Handling of 2-Fluorophenyl Isothiocyanate: A Technical Guide for Researchers

An In-depth Examination of Safety Protocols, Handling Procedures, and Synthetic Applications for Drug Development Professionals

Abstract

2-Fluorophenyl isothiocyanate (CAS No: 38985-64-7) is a versatile reagent increasingly utilized by researchers, scientists, and drug development professionals as a key intermediate in the synthesis of a wide array of biologically active compounds. Its unique chemical properties make it a valuable building block for creating novel pharmaceuticals, particularly in the development of anti-cancer and antimicrobial agents. This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental applications of this compound. It aims to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively, fostering a secure research environment while enabling scientific advancement. This document summarizes critical quantitative safety data, outlines detailed experimental protocols for its use in synthesis, and visualizes key procedural workflows.

Safety Data and Hazard Identification

Proper handling of this compound is paramount due to its hazardous nature. The compound is classified as a corrosive and an irritant, with the potential to cause severe skin burns, eye damage, and respiratory irritation.[1] Adherence to the safety information presented in the Safety Data Sheet (SDS) is mandatory for all personnel handling this chemical.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the primary hazard classifications are summarized below.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | 1 | H314 | Causes severe skin burns and eye damage.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[1][2][3][4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[4] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage, as well as for its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₇H₄FNS |

| Molecular Weight | 153.18 g/mol [2][5] |

| Appearance | Liquid[5][6] |

| Density | 1.248 g/mL at 25 °C[5][6] |

| Boiling Point | 103-104 °C at 12 mmHg |

| Melting Point | 24-26 °C |

| Flash Point | 97 °C (206.6 °F) - closed cup[2][3] |

| Refractive Index | n20/D 1.6254[5][6] |

| CAS Number | 38985-64-7[2][5] |

Handling Precautions and Personal Protective Equipment (PPE)

Given its hazardous properties, stringent handling precautions must be implemented to minimize exposure risk. The following guidelines are based on standard laboratory safety protocols and information derived from safety data sheets.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., PVC), a lab coat, and additional protective clothing as needed to prevent skin contact.[8] Trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[8] |

| Respiratory Protection | For operations where inhalation risk is high or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is required.[3] |

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Handling and Storage.

Experimental Protocols and Synthetic Applications

This compound is a valuable precursor in organic synthesis, particularly for the creation of heterocyclic compounds with potential therapeutic applications. Its isothiocyanate functional group is highly reactive towards nucleophiles, making it an ideal starting material for a variety of synthetic transformations.

Synthesis of 4-(2-fluorophenyl)thiosemicarbazide

One of the common applications of this compound is in the synthesis of thiosemicarbazide (B42300) derivatives, which are known to exhibit a range of biological activities. The general procedure involves the reaction of the isothiocyanate with hydrazine (B178648) hydrate (B1144303).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

-

Addition of Reagent: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic. The mixture is stirred at room temperature, and the progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the resulting precipitate is collected by vacuum filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis of 4-(2-fluorophenyl)thiosemicarbazide.

Synthesis of N-acyl-N'-(2-fluorophenyl)thioureas

N-acyl thiourea (B124793) derivatives, synthesized from this compound, have shown promise as antimicrobial and anti-biofilm agents.[9][10] The synthesis generally involves the reaction of an in situ generated acyl isothiocyanate with 2-fluoroaniline (B146934). A more direct route involves the reaction of this compound with an appropriate acylating agent.

Experimental Protocol:

-

Formation of Acyl Isothiocyanate (In Situ): In a three-necked flask, a solution of an acid chloride (1 equivalent) in a dry solvent like acetone (B3395972) is added dropwise to a stirred suspension of potassium thiocyanate (B1210189) (1.1 equivalents).[8]

-

Reaction with Amine: After the formation of the acyl isothiocyanate, a solution of 2-fluoroaniline (1 equivalent) in the same dry solvent is added slowly to the reaction mixture.[8]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a specified period, with monitoring by TLC.

-

Isolation of Product: The crude product is often precipitated by pouring the reaction mixture into cold water. The solid is then collected by filtration, washed, and purified by recrystallization.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their potential as anti-cancer agents.[4] Isothiocyanates, as a class of compounds, are known to exert their biological effects through the modulation of various cellular signaling pathways.

Anticancer Activity

Studies have shown that isothiocyanate derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.[11] The presence of a fluorophore in some derivatives has been shown to enhance their anti-cancer activity.[4] The cytotoxic effects of these compounds are often evaluated using cell viability assays on cancer cell lines, with IC₅₀ values determined to quantify their potency.[4]

Modulation of the Nrf2 Signaling Pathway

A key mechanism by which isothiocyanates are thought to exert their chemopreventive effects is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[12][13][14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to inducers like isothiocyanates, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes. This cellular defense mechanism can protect normal cells from carcinogenic insults.

The following diagram illustrates the simplified Nrf2 activation pathway by isothiocyanates.

Caption: Nrf2 Activation by Isothiocyanates.

Conclusion

This compound is a chemical reagent of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its utility as a synthetic intermediate is well-established, with demonstrated applications in the creation of compounds with potential anti-cancer and antimicrobial properties. However, its hazardous nature necessitates a thorough understanding and strict implementation of safety protocols and handling procedures. By adhering to the guidelines outlined in this technical guide, researchers can safely harness the synthetic potential of this compound to drive innovation and advance the development of new therapeutic agents. Continued research into the specific biological mechanisms of its derivatives will further elucidate their therapeutic potential and pave the way for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Biological Activities of 2-Fluorophenyl Isothiocyanate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables, renowned for their potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Synthetic isothiocyanate derivatives are being extensively explored to develop new therapeutic agents with enhanced efficacy and specificity.[3] Among these, derivatives of 2-Fluorophenyl isothiocyanate are of growing interest due to the unique properties conferred by the fluorine substitution, such as increased metabolic stability and binding affinity. This technical guide provides an in-depth overview of the synthesis and biological activities of this compound derivatives, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Synthesis of this compound Derivatives

The foundational molecule, this compound, serves as a versatile precursor for the synthesis of a variety of biologically active derivatives.[4] Common synthetic routes involve the reaction of this compound with amines, hydrazides, or other nucleophiles to yield thiourea (B124793), semicarbazide, and other heterocyclic derivatives.[5][6] For instance, the reaction with 4-fluorophenoxyacetic acid hydrazide leads to the formation of thiosemicarbazide (B42300) derivatives.[5]

Data Presentation: Quantitative Bioactivity

The biological activities of this compound derivatives have been evaluated across various assays. The following tables summarize the available quantitative data, primarily focusing on anticancer and enzyme inhibitory activities.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Class | Cell Line | Assay | IC50 (µM) | Reference |

| 3b | 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | C32 (melanoma) | MTT | 24.4 | [7] |

| A375 (melanoma) | MTT | 25.4 | [7] | ||

| HaCaT (normal keratinocytes) | MTT | 33.5 | [7] | ||

| CHO-K1 (normal ovary) | MTT | 75.5 | [7] | ||

| AB2 (2-chlorophenyl derivative) | Thiosemicarbazide | LNCaP (prostate cancer) | Not Specified | 108.14 | [5] |

Note: Compound AB2 is a 2-chlorophenyl derivative, included for structural comparison.

Table 2: Enzyme Inhibition Activity of Fluorophenyl Thiourea Derivatives

| Compound | Derivative Class | Enzyme | IC50 | Reference |

| 4-fluorophenyl derivative | Thiourea | α-amylase | 53.307 nM | [8][9] |

| α-glycosidase | 24.928 nM | [8][9] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key assays mentioned in the context of isothiocyanate derivative evaluation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine (B1666218) buffer).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony.

-

Cell Seeding: A known number of cells are seeded in 6-well plates.

-

Compound Treatment: Cells are treated with the test compounds for a defined period.

-

Incubation: The medium is replaced with fresh medium, and the cells are incubated for a period that allows for colony formation (typically 1-2 weeks).

-

Staining: Colonies are fixed and stained with a staining solution (e.g., crystal violet).

-

Colony Counting: The number of colonies containing at least 50 cells is counted.

Wound Healing Assay

This method is used to study cell migration.

-

Cell Monolayer: Cells are grown to form a confluent monolayer in a multi-well plate.

-

Scratch Creation: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

-

Compound Treatment: The cells are washed to remove debris and then incubated with the test compounds.

-

Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24 hours).

-

Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

Enzyme Inhibition Assays (α-amylase and α-glucosidase)

These assays measure the inhibitory effect of compounds on carbohydrate-hydrolyzing enzymes.

-

Enzyme and Substrate Preparation: The respective enzyme (α-amylase or α-glucosidase) and substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) are prepared in a suitable buffer.

-

Reaction Mixture: The test compound is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.

-

Incubation: The reaction mixture is incubated at a specific temperature for a set time.

-

Reaction Termination and Measurement: The reaction is stopped, and the product formation is measured. For the α-glucosidase assay, this is often done by measuring the absorbance of the released p-nitrophenol. For the α-amylase assay, the amount of remaining substrate or the reducing sugars produced is quantified.

-

IC50 Calculation: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Isothiocyanates exert their biological effects by modulating various cellular signaling pathways. While specific studies on this compound derivatives are limited, the known mechanisms of ITCs provide a strong basis for their potential modes of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Many ITCs are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanate derivatives.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. ITCs are known to activate the Nrf2 pathway, leading to cellular protection against oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 2-Fluorophenyl Isothiocyanate: A Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluorophenyl isothiocyanate, a versatile chemical intermediate, is gaining significant attention in the field of medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a reactive isothiocyanate group, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound in drug discovery, focusing on the synthesis of its derivatives, their biological activities, and the underlying mechanisms of action.

Synthesis of Bioactive Derivatives

This compound serves as a readily available starting material for the synthesis of a variety of heterocyclic and substituted compounds. The reactive isothiocyanate (-N=C=S) group readily undergoes addition reactions with nucleophiles such as amines, hydrazines, and active methylene (B1212753) compounds, leading to the formation of thioureas, thiosemicarbazides, and other valuable scaffolds.

A common synthetic route involves the reaction of this compound with various amines to produce N,N'-disubstituted thiourea (B124793) derivatives. This reaction is typically carried out in a suitable solvent like ethanol (B145695) or DMF, often with the addition of a catalytic amount of a base such as triethylamine (B128534).

One notable example is the synthesis of N-(2,6-Dimethoxy-pyrimidin-4-yl)-4-[3-(2-fluoro-phenyl)-thioureido]benzene-sulfonamide. This compound and its analogs have been synthesized and evaluated for their potential as anticancer agents.

Anticancer Applications

Derivatives of this compound have shown promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The introduction of the 2-fluorophenyl moiety can enhance the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Quantitative Biological Activity

The anticancer activity of these derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

While specific IC50 values for a wide range of this compound derivatives are still emerging in the literature, related fluorinated thiourea compounds have demonstrated significant anticancer activity. For instance, a fluorinated pyridine (B92270) derivative of thiourea has been reported to have an IC50 value of 4.8 μg/mL against the HepG2 (liver cancer) cell line. Another study on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea showed IC50 values of 9.0 µM, 1.5 µM, and 6.3 µM against SW480 (colon cancer), SW620 (metastatic colon cancer), and K562 (leukemia) cell lines, respectively[1]. Although not direct derivatives of this compound, these values indicate the potential of fluorinated phenylthioureas as a class of anticancer agents.

Table 1: Anticancer Activity of Selected Fluorinated Thiourea Derivatives

| Compound | Cell Line | IC50 Value |

| Fluorinated pyridine thiourea derivative | HepG2 | 4.8 µg/mL |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | 9.0 µM |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 µM |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 | 6.3 µM |

Note: The data presented is for structurally related fluorinated thiourea derivatives and serves as an indication of potential activity for derivatives of this compound.

Mechanism of Action: The Nrf2 Signaling Pathway

Isothiocyanates, the parent class of compounds to which this compound belongs, are well-known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] This pathway is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Upon exposure to inducers like isothiocyanates, Keap1 is modified, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione (B108866) synthesis and conjugation.[2][3] The upregulation of these protective enzymes enhances the cell's ability to neutralize reactive oxygen species (ROS) and detoxify carcinogens, thereby contributing to the anticancer and chemopreventive effects of isothiocyanates.

Experimental Protocols

General Synthesis of 1-(2-Fluorophenyl)-3-aryl Thiourea Derivatives

Materials:

-

This compound

-

Substituted aromatic amine

-

Anhydrous acetone (B3395972) or ethanol

-

Triethylamine (catalytic amount)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve the substituted aromatic amine (1 mmol) in anhydrous acetone or ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add this compound (1 mmol) dropwise at room temperature with continuous stirring.

-

Add a catalytic amount of triethylamine (2-3 drops) to the reaction mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration, wash it with cold ethanol, and dry it in a desiccator.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure 1-(2-fluorophenyl)-3-aryl thiourea derivative.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity Evaluation

Materials:

-

Human cancer cell line of interest (e.g., HepG2, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: a. Culture the cancer cells in a T-75 flask until they reach 70-80% confluency. b. Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

-

Compound Treatment: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). b. Prepare serial dilutions of the test compound in serum-free medium to achieve the desired final concentrations. c. After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Its derivatives, especially thioureas, have demonstrated potential as anticancer compounds. The proposed mechanism of action through the activation of the Nrf2 signaling pathway provides a strong rationale for their further investigation.

Future research should focus on the synthesis and biological evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are required to confirm the role of the Nrf2 pathway and to identify other potential molecular targets. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds, paving the way for their potential clinical development.

References

2-Fluorophenyl Isothiocyanate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenyl isothiocyanate (FPITC) is an aromatic organosulfur compound that has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties, stemming from the presence of a fluorine atom and an isothiocyanate group on the phenyl ring, impart distinct reactivity that has been harnessed for the construction of a diverse array of heterocyclic compounds, thiourea (B124793) derivatives, and other valuable molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols for key reactions, quantitative data on product yields and biological activities, and visualizations of reaction pathways are presented to serve as a practical resource for researchers in the field.

Chemical Properties and Reactivity